molecular formula C14H15ClN2 B1628418 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine CAS No. 943997-52-2

2-(4-(tert-Butyl)phenyl)-6-chloropyrazine

Cat. No. B1628418
M. Wt: 246.73 g/mol
InChI Key: BAPSONZYIILSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(tert-Butyl)phenyl)-6-chloropyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrazine derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral properties.

Mechanism Of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It is also thought to have anti-inflammatory and antiviral effects by modulating the immune response.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine are mainly related to its potential as a therapeutic agent. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. However, further research is needed to fully understand its effects on the human body.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine in lab experiments include its potent antitumor activity, anti-inflammatory, and antiviral properties. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine. These include:
1. Further studies on the mechanism of action of this compound to better understand its effects on the human body.
2. Exploration of the potential side effects of this compound to ensure its safety for use in humans.
3. Investigation of the potential use of this compound in combination with other therapeutic agents to enhance its antitumor activity.
4. Development of new derivatives of this compound to improve its potency and selectivity.
Conclusion:
In conclusion, 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine is a promising compound with potential applications in medicinal chemistry. Its potent antitumor activity, anti-inflammatory, and antiviral properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, potential side effects, and optimal therapeutic use.

Scientific Research Applications

The scientific research application of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine is mainly focused on its potential as a therapeutic agent. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory and antiviral properties.

properties

IUPAC Name

2-(4-tert-butylphenyl)-6-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-14(2,3)11-6-4-10(5-7-11)12-8-16-9-13(15)17-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPSONZYIILSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587809
Record name 2-(4-tert-Butylphenyl)-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-Butyl)phenyl)-6-chloropyrazine

CAS RN

943997-52-2
Record name 2-(4-tert-Butylphenyl)-6-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(tert-Butyl)phenyl)-6-chloropyrazine
Reactant of Route 2
Reactant of Route 2
2-(4-(tert-Butyl)phenyl)-6-chloropyrazine
Reactant of Route 3
Reactant of Route 3
2-(4-(tert-Butyl)phenyl)-6-chloropyrazine
Reactant of Route 4
Reactant of Route 4
2-(4-(tert-Butyl)phenyl)-6-chloropyrazine
Reactant of Route 5
Reactant of Route 5
2-(4-(tert-Butyl)phenyl)-6-chloropyrazine
Reactant of Route 6
Reactant of Route 6
2-(4-(tert-Butyl)phenyl)-6-chloropyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.